molecular formula C8H7NO3 B011629 2-Methyl-6-nitrobenzaldehyde CAS No. 107096-52-6

2-Methyl-6-nitrobenzaldehyde

Cat. No. B011629
M. Wt: 165.15 g/mol
InChI Key: LBHWNZFYCKTRFN-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzaldehyde is an organic compound with the chemical formula C8H7NO3 . It is a yellow crystalline solid with a molecular weight of 165.15 g/mol . This compound is commonly used in organic synthesis and exhibits interesting properties due to its aromatic aldehyde structure .


Synthesis Analysis

The synthesis of 2-Methyl-6-nitrobenzaldehyde involves several steps. One notable method includes the oxidation of 2-methyl-6-nitrotoluene using chromium (VI) oxide and 3,5-dimethylpyrazole in dichloromethane. The reaction proceeds at room temperature and yields the desired aldehyde product .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-nitrobenzaldehyde consists of a benzene ring substituted with a nitro group (NO2) at the 6-position and a methyl group (CH3) at the 2-position. The aldehyde functional group (CHO) is attached to the benzene ring. The compound’s 3D representation reveals its planar geometry .

Scientific Research Applications

  • Pharmaceuticals and Nutraceuticals : A study by Park and Jung (2005) demonstrated a facile method for synthesizing 3-substituted and 1,3-disubstituted quinolin-2(1H)-ones from 2-nitrobenzaldehydes, highlighting potential applications in pharmaceuticals and nutraceuticals (Park & Jung, 2005).

  • Food Safety : Delatour et al. (2003) presented a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, which are used as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin (Delatour et al., 2003).

  • Organic Chemistry : Zhang et al. (2014) developed a regiospecific synthesis of substituted 2-nitrobenzaldehydes from benzaldehydes using palladium-catalyzed chelation-assisted C-H nitration, enabling the conversion of 2-nitrobenzaldoximes into 2-nitro (Zhang, Wu, Zhang, & Liu, 2014).

  • Fungicidal Activity : Tang et al. (2015) synthesized novel 2-aryl-3-(1,3,4-thiadiazolyl)-6(8)-methyl-1,3-benzoxazines and observed moderate to good fungicidal activity, highlighting another application in biological sciences (Tang, Xia, Chang, & Wang, 2015).

  • Photochemistry : Galbavy, Ram, and Anastasio (2010) identified 2-Nitrobenzaldehyde (2NB) as a reliable and photochemically sensitive actinometer for both solution and ice photochemistry (Galbavy, Ram, & Anastasio, 2010).

  • Antitrypanosomal Drugs : Rodrigues et al. (2008) studied ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde and found potential as antitrypanosomal drugs, with their natural fluorescence enabling identification and monitoring in biological systems (Rodrigues et al., 2008).

  • Environmental Science : A novel green technology for synthesizing p-nitrobenzaldehyde using metalloporphyrin biomimetic catalysts was developed by Yuanbin (2004), effectively reducing environmental pollution, equipment corrosion, and energy consumption compared to conventional methods (Yuanbin, 2004).

Future Directions

: Ambeed, Inc. - 2-Methyl-6-nitrobenzaldehyde : Ambeed - 2-Methyl-6-nitrobenzaldehyde Synthesis : ChemSpider - 2-Methyl-6-nitrobenzaldehyde

properties

IUPAC Name

2-methyl-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHWNZFYCKTRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitrobenzaldehyde

Synthesis routes and methods

Procedure details

At 65° C., 14 g of 2-methyl-6-nitrobenzaldoxime (80 mmol) are stirred in a mixture of 55 ml of 5% strength hydrochloric acid, 37 g of a 37% strength solution of formaldehyde, 50 ml of water and 100 ml of tetrahydrofuran for 24 hours. The phases are subsequently separated, and the dark phase is extracted with methylene chloride/water. The organic phase is dried with sodium sulfate and concentrated. This gives 10.1 g of crude product which is purified by filtration over silica gel using toluene as mobile phase.
Quantity
14 g
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reactant
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50 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Zhang, D Wu, J Zhang, Y Liu - European Journal of Organic …, 2014 - Wiley Online Library
A regiospecific synthesis of substituted 2‐nitrobenzaldehydes from substituted benzaldehydes has been developed that involves a three‐step process with palladium‐catalyzed …
IW Harvey, DM Smith, CR White - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… 2-Methyl-6-nitrobenzaldehyde was synthesized from the corresponding carboxylic acid by a modification of the published meth~d:~ conversion of the acid into the acid chloride, …
Number of citations: 1 pubs.rsc.org
CR White - 1996 - research-repository.st-andrews.ac …
… This requires the cyclisation of the anil formed between 2-methyl-6nitrobenzaldehyde (30) and o-phenylenediamine (cf Scheme 19, p.27). 2-Methyl-6-nitrobenzaldehyde has until …
P Raju, G Gobi Rajeshwaran… - European Journal of …, 2015 - Wiley Online Library
… 4a): The reaction of 2-methyl-6-nitrobenzaldehyde (3a,30 0.5 … 4-Bromo-2-methyl-6-nitrobenzaldehyde (3b): To a solution of … isolation of 4-bromo-2-methyl-6-nitrobenzaldehyde (3b, 1.5 g…

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